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Compound of Interest

Propionic acid, 2-(p-
Compound Name:

nitrophenyl)hydrazide
CAS No.: 38562-39-9
Cat. No.: B14669202

Get Quote

Executive Summary & Compound Identity

Propionic acid 2-(p-nitrophenyl)hydrazide (also referred to as the 4-nitrophenylhydrazide of
propionic acid) is a chemical derivative formed by the condensation of propionic acid with 4-
nitrophenylhydrazine (4-NPH).

This derivatization is critical in metabolomics and drug development because native short-chain
fatty acids (SCFASs) like propionic acid are volatile, hydrophilic, and ionize poorly. Tagging them
with a nitrophenylhydrazine moiety introduces a hydrophobic aromatic ring and an
electronegative nitro group, significantly enhancing retention on Reverse-Phase (RP) columns
and ionization efficiency in Negative Electrospray lonization (ESI-) mode.
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Feature Specification

Compound Name Propionic acid 2-(4-nitrophenyl)hydrazide
C
H

Chemical Formula N
O

Monoisotopic Mass 209.08 Da

Target Analyte Propionic Acid (C3 SCFA)

ESI Negative Mode (
Primary lonization

)

o High-sensitivity SCFA quantification in
Key Application )
fecal/plasma matrices

Mass Spectrometry Fragmentation Pattern

The fragmentation behavior of this molecule is governed by the stability of the amide bond and
the electron-withdrawing nature of the p-nitrophenyl group. Unlike positive mode fragmentation
which often targets protonated amines, the negative mode targets the deprotonated
amide/hydrazine nitrogen.

lonization State
e Precursor lon (

):m/z 208.07

e Mechanism: Deprotonation occurs readily at the hydrazide nitrogen (

) due to the resonance stabilization provided by the adjacent carbonyl group and the para-
nitro phenyl ring.
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Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the precursor ion undergoes characteristic
cleavage.[1]

e Primary Transition (Quantifier):m/z 208

137

o Mechanism: Cleavage of the amide bond (

) or the hydrazine

bond. The most abundant fragment at m/z 137 corresponds to the 4-
nitroaniline/nitrophenylhydrazine anion moiety (loss of the propionyl group

). This is the standard "reporter" ion for nitrophenylhydrazine derivatives.
e Secondary Transition (Qualifier):m/z 208

107

o Mechanism: Further loss of
or rearrangement of the aromatic core.
o Neutral Loss: Loss of the propionyl radical or ketene (

, 56 Da) is less common in negative mode compared to the direct formation of the stable
aromatic anion.

Visualization of Fragmentation Mechanism

The following diagram illustrates the fragmentation pathway for the p-nitrophenylhydrazine
derivative compared to the ortho- isomer.
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Caption: Proposed ESI(-) fragmentation pathway of Propionic acid 2-(p-nitrophenyl)hydrazide
showing the dominant transition to the reporter anion at m/z 137.

Comparative Performance Guide

This section compares the 4-NPH (para) derivative against the industry-standard 3-NPH (meta)
and 2-NPH (ortho) derivatives, as well as the underivatized acid.

Comparison Matrix[3][4]
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4-NPH 3-NPH 2-NPH o
o o o Underivatized
Feature Derivative Derivative Derivative o ]
Propionic Acid
(Para) (Meta) (Ortho)
Precursor (m/z) 208 208 208 73
Primar 137 (High 137 (High
Y (-g (-g 137/ 152 55/27
Fragment Intensity) Intensity)
Chromatographic  High High High
. ) ) ) Very Low (Polar)
Retention (Hydrophobic) (Hydrophobic) (Hydrophobic)
Excellent Superior
MS Sensitivity (Resonance (Industry Good Poor
stabilized) Standard)
Yes (H-bonding
Ortho Effect No No N/A
effects)

. _ _ Moderate (Steric _
Stability High High ) Volatile
strain)

Critical Analysis

e Vs. 3-NPH (The Gold Standard): The 3-NPH derivative is currently the most widely cited
reagent for SCFA analysis (Han et al., 2013). While 4-NPH offers similar sensitivity due to
the nitro group's electron-withdrawing power, the 3-NPH isomer is often preferred because
the meta position prevents direct resonance conjugation with the hydrazine nitrogen, which
can sometimes lead to "too stable" precursors that fragment less efficiently than desired.
However, for propionic acid, both perform comparably.

e Vs. 2-NPH (The Ortho Effect): The 2-NPH derivative exhibits the "ortho effect,” where the
nitro group can form an intramolecular hydrogen bond with the hydrazine hydrogen. This can
alter fragmentation, sometimes favoring the loss of

or water, and can lead to peak tailing in chromatography due to chelation effects. 4-NPH
avoids this, resulting in sharper peaks.
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» Vs. Underivatized: Analyzing native propionic acid is fraught with issues: it elutes in the void
volume of C18 columns and has poor ionization efficiency. Derivatization with any NPH
isomer improves sensitivity by 100-1000x.

Experimental Protocol: Derivatization Workflow

To generate the Propionic acid 2-(p-nitrophenyl)hydrazide for MS analysis, a carbodiimide-
mediated coupling is required.

Reagents:

e Substrate: Propionic Acid Standard or Biological Extract.

o Reagent: 4-Nitrophenylhydrazine hydrochloride (20 mM in 50% ACN).

o Catalyst: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (120 mM) + Pyridine (6%).
Step-by-Step Protocol:

Mix: Combine 20

L of sample with 40
L of EDC/Pyridine solution and 40
L of 4-NPH solution.

e Incubate: Heat at 40°C for 30 minutes. (The reaction forms the amide bond).
e Quench: Add 0.1% Formic Acid to stop the reaction.
e Analyze: Inject 1-5

L into LC-MS/MS.

o

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

[¢]

Mobile Phase: Water/Acetonitrile with 0.01% Formic Acid.[2][3]

o

Mode: ESI Negative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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